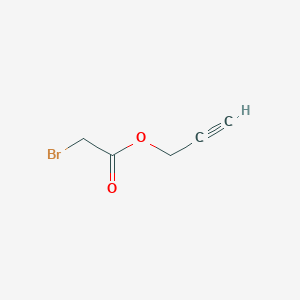
3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine is an organic compound. It appears as a colorless to pale yellow crystalline solid. At room temperature and atmospheric pressure, it remains stable and is soluble in water and most organic solvents .
Preparation Methods
Synthetic Routes::
Hydrazine Method: One common synthetic route involves the reaction of hydrazine hydrate with 5,6-dimethyl-1,2,4-triazine-3,5-dione.
Reductive Amination: Another approach is reductive amination of 5,6-dimethyl-1,2,4-triazine-3,5-dione using hydrazine hydrate.
- Industrial production methods typically involve large-scale synthesis using the hydrazine method. The compound is then purified for commercial use.
Chemical Reactions Analysis
3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine undergoes various reactions:
Oxidation: It can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions yield hydrazine derivatives.
Substitution: Substitution reactions occur at the hydrazine nitrogen atoms. Common reagents include hydrazine hydrate, oxidizing agents, and reducing agents. Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other triazines, such as 1,2,4-triazine derivatives, share structural similarities.
Uniqueness: 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine’s unique properties make it valuable in various applications.
Properties
CAS No. |
19542-09-7 |
|---|---|
Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(5,6-dimethyl-1,2,4-triazin-3-yl)hydrazine |
InChI |
InChI=1S/C5H9N5/c1-3-4(2)9-10-5(7-3)8-6/h6H2,1-2H3,(H,7,8,10) |
InChI Key |
MJNJLABGYSDGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)

![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)

![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)

![Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-](/img/structure/B12115545.png)
![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)

![[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12115573.png)
